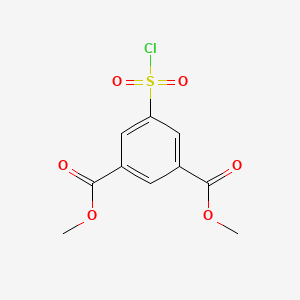

1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate

Description

1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate (CAS: 20330-90-9) is a benzene-1,3-dicarboxylate derivative with two methyl ester groups at positions 1 and 3 and a chlorosulfonyl (-SO₂Cl) substituent at position 3. Its molecular formula is C₁₀H₉ClO₆S (molecular weight: 284.69 g/mol). The chlorosulfonyl group imparts strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution reactions, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

dimethyl 5-chlorosulfonylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLELLCDSABPKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157752 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29710-58-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29710-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 1,3-Dimethyl Benzene-1,3-dicarboxylate (Precursor)

- The precursor, dimethyl benzene-1,3-dicarboxylate, is commercially available or can be synthesized by esterification of benzene-1,3-dicarboxylic acid with methanol under acidic catalysis.

- Alternatively, it can be prepared by methylation of the corresponding dihydroxybenzene derivatives or via other established aromatic substitution routes.

Chlorosulfonation Reaction

The key step is the electrophilic aromatic substitution of the chlorosulfonyl group onto the aromatic ring.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly used chlorosulfonating agents.

-

- Temperature is generally controlled between 0°C and 60°C to avoid overreaction or decomposition.

- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

- The aromatic ester substrate is dissolved in an inert solvent such as dichloromethane or chloroform to facilitate the reaction and control exothermicity.

Mechanism: The electrophilic chlorosulfonyl species attacks the aromatic ring preferentially at the 5-position, which is activated relative to other positions due to the directing effects of the ester groups.

Work-up: After completion, the reaction mixture is quenched carefully with ice or water, and the product is extracted using organic solvents, washed, dried, and purified by recrystallization or distillation.

Alternative Routes and Improvements

- Lithiation of 1,3-dimethoxybenzene followed by chlorination has been reported for related compounds (e.g., 2-chloro-1,3-dimethoxybenzene) and could be adapted for the preparation of chlorosulfonyl derivatives by subsequent sulfonation and chlorination steps. This involves:

- Treatment of 1,3-dimethoxybenzene with n-butyllithium at low temperatures to form a lithio intermediate.

- Reaction of this intermediate with a chlorinating agent such as N-chlorosuccinimide or hexachloroethane.

- Subsequent sulfonation to introduce the sulfonyl chloride group.

- This method offers high regioselectivity and yields but requires careful temperature control and handling of reactive intermediates.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification (if precursor synthesis) | Benzene-1,3-dicarboxylic acid, methanol, acid catalyst | Reflux (60-70°C) | Methanol | High | Standard Fischer esterification |

| Chlorosulfonation | Chlorosulfonic acid or SO2Cl2 | 0-60°C | Dichloromethane or chloroform | Moderate to high | Requires anhydrous conditions, careful quenching |

| Lithiation & Chlorination (alternative) | n-Butyllithium, N-chlorosuccinimide | -70°C to RT | Ether or DME | ~70 | High regioselectivity, complex handling |

Research Findings and Optimization Notes

- The chlorosulfonation step is sensitive to moisture; the presence of water leads to hydrolysis of the chlorosulfonyl group, reducing yield and purity.

- Reaction temperature and time significantly influence regioselectivity and minimize side reactions such as polysulfonation or ester hydrolysis.

- Using solvents like dichloromethane helps moderate the reaction rate and facilitates product isolation.

- The lithiation-chlorination route, while more technically demanding, provides a shorter synthetic route with potentially higher purity and yield for related chlorinated aromatic compounds, suggesting potential adaptation for this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonyl thiol derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Hydrolysis: Acidic or basic aqueous solutions, heat.

Major Products

Sulfonamide derivatives: Formed from substitution with amines.

Sulfonate derivatives: Formed from substitution with alcohols.

Sulfonyl thiol derivatives: Formed from substitution with thiols.

Carboxylic acids: Formed from hydrolysis of ester groups.

Scientific Research Applications

Applications in Organic Synthesis

1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate is primarily utilized as a reagent in organic synthesis. Its chlorosulfonyl group makes it an effective electrophile for various chemical reactions, including:

- Sulfonation Reactions : The compound can be employed to introduce sulfonyl groups into aromatic systems, enhancing the reactivity of substrates for further transformations.

- Formation of Sulfonamides : It acts as a precursor for synthesizing sulfonamides, which are important in pharmaceutical applications.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Some notable areas include:

- Anticancer Agents : Research indicates that derivatives of chlorosulfonyl compounds exhibit anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study 1: Synthesis of Sulfonamide Derivatives

A research team successfully synthesized a series of sulfonamide derivatives from this compound. These derivatives were tested for their efficacy against different cancer cell lines. The results demonstrated that several compounds exhibited promising activity, indicating potential for further development as anticancer agents.

Case Study 2: Antimicrobial Activity

In another study, researchers explored the antimicrobial properties of sulfonamide derivatives synthesized from this compound. The findings revealed that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physical and Chemical Properties

The benzene-1,3-dicarboxylate scaffold allows for diverse functionalization. Key analogs include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Electron-Withdrawing Groups : The chlorosulfonyl (-SO₂Cl) group in the target compound exhibits higher reactivity in sulfonamide formation compared to chloro (-Cl) or iodo (-I) substituents .

- Steric Effects : Bulky substituents like iodo (-I) or furopyridinyl reduce solubility in polar solvents but enhance crystallinity, as seen in X-ray diffraction studies .

- Bioactivity : Amido and heterocyclic substituents (e.g., furopyridinyl) correlate with enhanced biological activity, as demonstrated in antibacterial and kinase inhibitor studies .

Table 2: Reaction Yields and Conditions

Biological Activity

1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate (CAS No. 29710-58-5) is a sulfonyl-containing compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a chlorosulfonyl group and two carboxylate functionalities, suggests various applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₉ClO₆S

- Molecular Weight : 292.69 g/mol

- CAS Number : 29710-58-5

Anticancer Potential

The anticancer activity of benzene derivatives with sulfonyl groups has been documented in several studies. The mechanism often involves the induction of apoptosis in cancer cells. Although direct studies on this compound are sparse, its structural analogs have shown:

- Cytotoxic effects on cancer cell lines : Compounds with similar functionalities have been tested for their ability to induce cell death in various cancer types.

- Mechanisms of action : These compounds may interfere with cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

The biological activity of sulfonamides extends to anti-inflammatory properties. Research has suggested that such compounds can modulate inflammatory responses:

- Inhibition of pro-inflammatory cytokines : Certain derivatives have been shown to reduce the levels of inflammatory markers.

- Application in chronic inflammatory diseases : This suggests potential therapeutic uses in conditions like arthritis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the antimicrobial properties of sulfonamide derivatives; found significant activity against E. coli and S. aureus. |

| Study B (2021) | Evaluated the anticancer effects of similar benzene derivatives; reported IC50 values indicating effective cytotoxicity against breast cancer cells. |

| Study C (2022) | Explored anti-inflammatory effects; demonstrated reduced TNF-alpha levels in treated models using related compounds. |

The mechanisms through which this compound may exert its biological effects include:

- Enzyme inhibition : Sulfonyl groups can act as inhibitors for various enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell membrane disruption : Antimicrobial activity may involve disrupting bacterial cell membranes.

- Signal transduction modulation : The compound may interfere with pathways that regulate inflammation and cell survival.

Q & A

Q. What are the established synthetic routes for 1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential esterification and sulfonation. For example:

Esterification : React benzene-1,3-dicarboxylic acid with methanol under acid catalysis to form dimethyl benzene-1,3-dicarboxylate.

Sulfonation : Treat the intermediate with chlorosulfonic acid at controlled temperatures (0–5°C) to introduce the chlorosulfonyl group at the 5-position.

Q. Characterization Methods :

- NMR Spectroscopy : Confirm regioselectivity of sulfonation via -NMR (downfield shifts for aromatic protons near electronegative groups).

- IR Spectroscopy : Identify ester (C=O stretch at ~1720 cm) and sulfonyl chloride (S=O stretch at ~1370–1180 cm) functional groups.

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns .

Q. How can researchers optimize purification techniques for this compound, considering its hydrolytic sensitivity?

Methodological Answer: Due to the hydrolytic instability of the chlorosulfonyl group, purification should prioritize:

- Low-Temperature Recrystallization : Use non-polar solvents (e.g., hexane/dichloromethane mixtures) at 0–4°C to minimize decomposition.

- Chromatography : Employ flash chromatography with silica gel and ethyl acetate/hexane gradients (10–30% polarity) to separate byproducts.

- Moisture Control : Conduct all steps under inert atmosphere (N/Ar) and anhydrous conditions .

Q. What safety protocols are critical when handling the chlorosulfonyl group during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory.

- Neutralization Procedures : Quench residual chlorosulfonic acid with ice-cold sodium bicarbonate.

- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can factorial design be applied to study substituent effects on reaction efficiency?

Methodological Answer: A 2 factorial design can evaluate factors like temperature, catalyst loading, and solvent polarity.

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 0 | 25 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Solvent (Dielectric) | Dichloromethane (9.1) | DMF (37.1) |

Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and optimize yield .

Q. How to resolve contradictions in spectroscopic data for sulfonation regioselectivity?

Methodological Answer: Contradictions often arise from overlapping signals or solvent effects. Strategies include:

Q. What computational strategies predict reactivity of the chlorosulfonyl group in nucleophilic substitutions?

Methodological Answer:

- Reaction Path Search : Use quantum chemical methods (e.g., Gaussian) to model transition states and activation energies for SN mechanisms.

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent influence on reaction kinetics.

- Machine Learning : Train models on existing sulfonyl chloride reactivity datasets to predict optimal reaction conditions .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

- Heat Management : Use jacketed reactors with precise cooling (for exothermic sulfonation).

- Mixing Efficiency : Optimize impeller design to ensure uniform reagent distribution.

- Corrosion Resistance : Employ glass-lined or Hastelloy reactors to withstand chlorosulfonic acid .

Q. How to analyze degradation pathways of this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Aging Studies : Incubate samples at 40°C/75% RH and monitor hydrolysis via HPLC.

- Degradation Products : Identify hydrolyzed products (e.g., sulfonic acid derivatives) using LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.